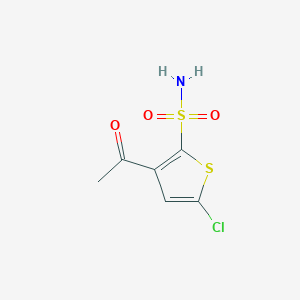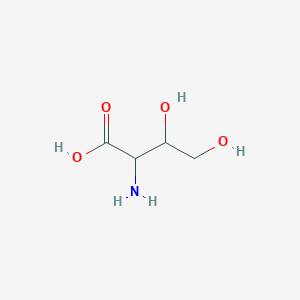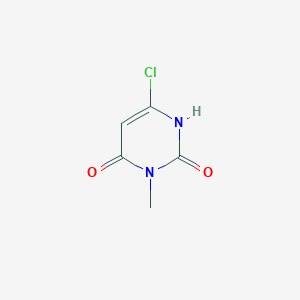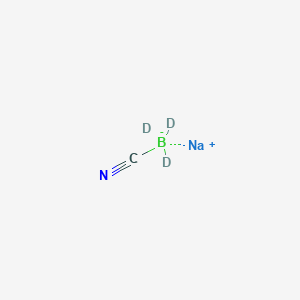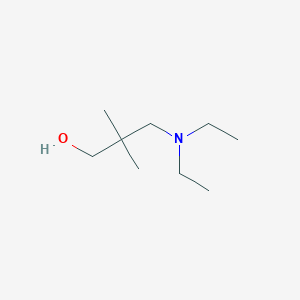
3-(ジエチルアミノ)-2,2-ジメチルプロパン-1-オール
概要
説明
3-(Diethylamino)-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C9H21NO. This compound is characterized by the presence of a diethylamino group attached to a dimethylpropanol backbone. It is a clear, colorless to yellow liquid that is used in various chemical and industrial applications due to its unique chemical properties.
科学的研究の応用
3-(Diethylamino)-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
Target of Action
It is structurally related to other compounds such as 3-(diethylamino)propylamine and Dimethocaine , which are known to interact with various biological targets
Mode of Action
Based on its structural similarity to 3-(diethylamino)propylamine, it may act as a base in chemical reactions . It has been reported that 3-(Diethylamino)propylamine can effectively replace piperidine in removing Fmoc groups during solid-phase peptide synthesis . This suggests that 3-(Diethylamino)-2,2-dimethylpropan-1-ol might also interact with its targets in a similar manner.
Biochemical Pathways
For instance, 3-(Diethylamino)propylamine has been used in the preparation of biocompatible polyampholyte-coated magnetite nanoparticles and hyaluronic acid grafted nanoparticles for drug delivery
Pharmacokinetics
It is known that similar compounds, such as dimethocaine, are mainly metabolized by n-acetylation
Action Environment
For instance, the efficacy of 3-(Diethylamino)propylamine in removing Fmoc groups during solid-phase peptide synthesis can be influenced by the choice of solvent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-2,2-dimethylpropan-1-ol typically involves the reaction of diethylamine with 2,2-dimethylpropanal in the presence of a reducing agent. One common method is the reductive amination of 2,2-dimethylpropanal with diethylamine using sodium borohydride as the reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 3-(Diethylamino)-2,2-dimethylpropan-1-ol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
3-(Diethylamino)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces halides or esters.
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-2,2-dimethylpropan-1-ol
- 3-(Diethylamino)-2-methylpropan-1-ol
- 3-(Diethylamino)-2,2-dimethylbutan-1-ol
Uniqueness
3-(Diethylamino)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a diethylamino group and a dimethylpropanol backbone. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions, making it valuable for various applications in research and industry.
特性
IUPAC Name |
3-(diethylamino)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-5-10(6-2)7-9(3,4)8-11/h11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWSYKCRNIREGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304405 | |
| Record name | 3-(Diethylamino)-2,2-dimethylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39067-45-3 | |
| Record name | 39067-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Diethylamino)-2,2-dimethylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39067-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-(diethylamino)-2,2-dimethylpropan-1-ol used in the synthesis of nitracaine?
A2: Nitracaine is synthesized through a transesterification reaction between methyl 4-nitrobenzoate and 3-(diethylamino)-2,2-dimethylpropan-1-ol []. This reaction forms an ester linkage, resulting in the formation of nitracaine []. This synthetic route highlights the importance of 3-(diethylamino)-2,2-dimethylpropan-1-ol as a building block for this specific NPS.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






